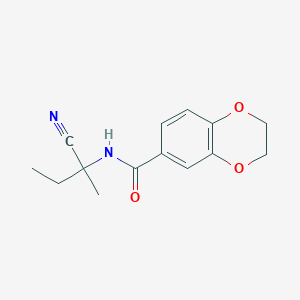
4-methyl-N'-phenylbenzohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-methyl-N’-phenylbenzohydrazide is an organic compound with the molecular formula C14H14N2O and a molecular weight of 226.28 g/mol It is a hydrazide derivative, characterized by the presence of a hydrazine functional group attached to a benzene ring
准备方法
Synthetic Routes and Reaction Conditions
4-methyl-N’-phenylbenzohydrazide can be synthesized through the reaction of 4-methylbenzoic acid with phenylhydrazine. The reaction typically involves the use of a condensing agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the hydrazide bond . The reaction is carried out under reflux conditions in an appropriate solvent like tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods
Industrial production of 4-methyl-N’-phenylbenzohydrazide may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
4-methyl-N’-phenylbenzohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azides or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazide group to amines or other reduced forms.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azides, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic rings.
科学研究应用
4-methyl-N’-phenylbenzohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
作用机制
The mechanism of action of 4-methyl-N’-phenylbenzohydrazide involves its interaction with biological targets, leading to the production of free radicals and reactive oxygen species. These reactive species can damage cellular components, including proteins and DNA, resulting in antimicrobial and antifungal effects . The compound’s ability to generate reactive oxygen species is a key factor in its biological activity.
相似化合物的比较
4-methyl-N’-phenylbenzohydrazide can be compared with other hydrazide derivatives, such as:
N’-benzylidene-2-hydroxymethylbenzohydrazide: Known for its efficient synthesis and mild reaction conditions.
N’-phenylhydrazides: These compounds have shown potential as antifungal agents and are being explored for their therapeutic applications.
The uniqueness of 4-methyl-N’-phenylbenzohydrazide lies in its specific structural features and the resulting biological activities, which make it a valuable compound for research and industrial applications.
属性
IUPAC Name |
4-methyl-N'-phenylbenzohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O/c1-11-7-9-12(10-8-11)14(17)16-15-13-5-3-2-4-6-13/h2-10,15H,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWTUCZAESJFIAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NNC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[3-(2,5-dimethyl-1H-pyrrol-1-yl)benzenesulfonyl]morpholine](/img/structure/B2529585.png)
![N'-[(1E)-(5-bromo-2-ethoxyphenyl)methylidene]pyridine-4-carbohydrazide](/img/structure/B2529586.png)
![N-(4-methyl-1,3-thiazol-2-yl)-2-({2-oxo-1-[(pyridin-3-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B2529589.png)

![2-(1H-1,2,3-benzotriazol-1-yl)-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}acetamide](/img/structure/B2529591.png)
![1-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-4-[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane](/img/structure/B2529593.png)
![2-[4-({2-Hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}sulfamoyl)phenoxy]acetamide](/img/structure/B2529594.png)
![N'-[(2H-1,3-benzodioxol-5-yl)methyl]-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}ethanediamide](/img/structure/B2529597.png)
![(S)-Methyl 3-(7-bromo-2-oxo-5-(pyridin-2-yl)-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)propanoate](/img/structure/B2529598.png)
![N1-(2-chlorobenzyl)-N2-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2529599.png)


![3-Methyl-6-({1-[5-(pyridin-3-yl)-1,2-oxazole-3-carbonyl]piperidin-4-yl}methoxy)pyridazine](/img/structure/B2529607.png)
